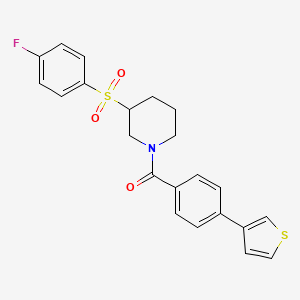
(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as FSPPM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Exploration in Neuroimaging and Receptor Targeting
Research on sulfur-containing compounds, including derivatives similar to (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, has led to the development of potential imaging agents for the vesicular acetylcholine transporter (VAChT) in the brain. These compounds demonstrate high binding affinities and selectivity for VAChT over other receptors, showing promise for use in neuroimaging to study various neurological conditions and the brain's cholinergic system (Luo et al., 2018).
Crystal Structure Insights for Material Science and Pharmaceuticals
The crystal structure of substituted thiophenes, closely related to the compound , has been extensively studied due to their wide range of applications in material science and pharmaceuticals. These studies provide foundational knowledge for designing new molecules with improved biological activities and material properties (Nagaraju et al., 2018).
Antimicrobial Activity of Fluorophenyl Piperidinyl Methanone Derivatives
Derivatives of fluorophenyl piperidinyl methanone, which share a core structure with the compound of interest, have demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mallesha & Mohana, 2014).
Development of Proton Exchange Membranes for Fuel Cell Applications
Research involving sulfonated poly(arylene ether sulfone) copolymers, utilizing components like 4-fluorobenzophenone and thiophene derivatives, has shown significant promise in the development of proton exchange membranes for fuel cell applications. These materials exhibit high proton conductivity and thermal stability, making them suitable for use in energy conversion devices (Kim, Robertson, & Guiver, 2008).
Synthesis and Application in Organic Electronics
The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution offers a pathway to access a wide variety of fluorinated fluorophores and related compounds. These fluorinated compounds have tunable spectroscopic properties, enhancing their utility in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Woydziak, Fu, & Peterson, 2012).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S2/c23-19-7-9-20(10-8-19)29(26,27)21-2-1-12-24(14-21)22(25)17-5-3-16(4-6-17)18-11-13-28-15-18/h3-11,13,15,21H,1-2,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGRWCQDYERNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)
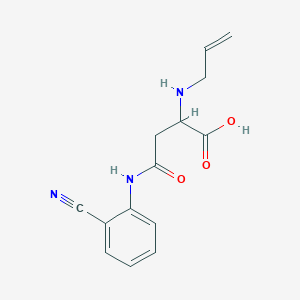
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2583915.png)
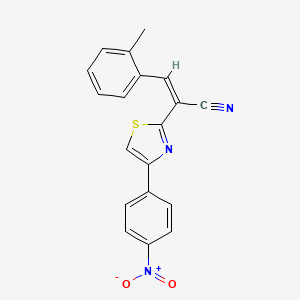

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
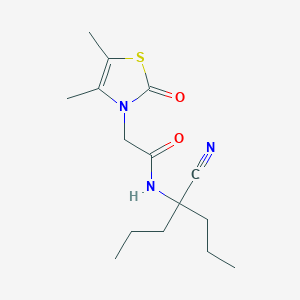
![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2583922.png)
![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)
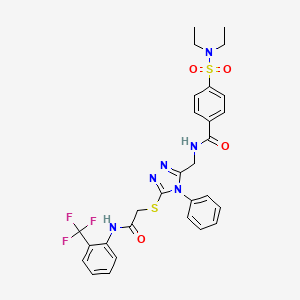
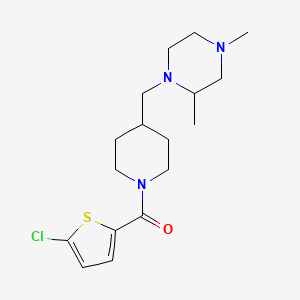
![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)
![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)